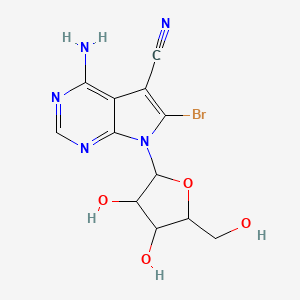
STYRALLYL ISOVALERATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STYRALLYL ISOVALERATE, also known as benzyl isovalerate, is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a pleasant fruity odor. This ester is commonly used in the fragrance and flavor industry due to its appealing scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
STYRALLYL ISOVALERATE can be synthesized through the esterification of 3-methylbutanoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The reaction mixture is then neutralized, washed, and purified through distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
STYRALLYL ISOVALERATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylbutanoic acid and 1-phenylethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 1-phenylethanol.
Reduction: 3-methylbutanol and 1-phenylethanol.
Oxidation: 3-methylbutanoic acid and benzoic acid.
Aplicaciones Científicas De Investigación
STYRALLYL ISOVALERATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products such as perfumes, soaps, and food items.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-methyl-, 1-phenylethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
STYRALLYL ISOVALERATE can be compared with other esters such as:
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar fruity odor but differs in the alcohol component.
Butanoic acid, 3-methyl-, ethyl ester: Has a similar structure but with an ethyl group instead of a phenylethyl group, resulting in a different scent profile.
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a different position of the phenylethyl group, leading to variations in physical and chemical properties.
Propiedades
Número CAS |
56961-73-0 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-phenylethyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(14)15-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clave InChI |
WYWVAOQKWGNZHN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
| 56961-73-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


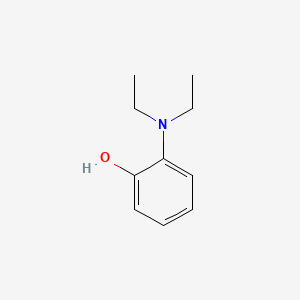
![N-[4-(cyanomethyl)phenyl]-4-fluorobenzamide](/img/structure/B1617033.png)
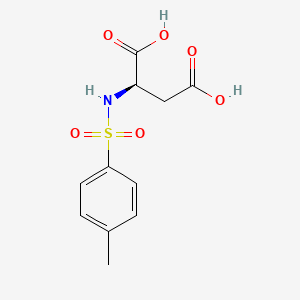
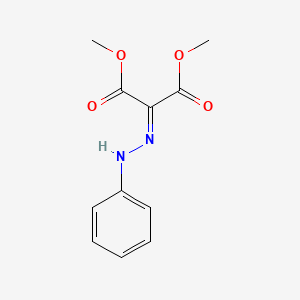

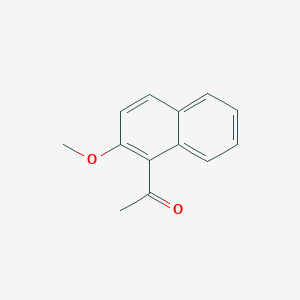
![Ethyl 1-[(2-Chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B1617040.png)

